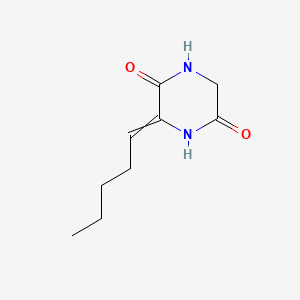
Lamivudine Acid-13C,15N2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lamivudine Acid-13C,15N2 is a labelled impurity of Lamivudine (BCH-189). Lamivudine is a nucleoside reverse transcriptase inhibitor (NRTI) that can inhibit HIV reverse transcriptase 1/2 and the reverse transcriptase of hepatitis B virus . The compound is used primarily for research purposes, particularly in the study of HIV and hepatitis B virus mechanisms and treatments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lamivudine Acid-13C,15N2 involves the incorporation of isotopically labelled carbon (13C) and nitrogen (15N) atoms into the Lamivudine molecule. The reaction conditions often involve the use of specific catalysts and solvents to ensure the correct incorporation of the isotopes .
Industrial Production Methods
Industrial production of this compound is generally carried out in specialized facilities equipped to handle isotopically labelled compounds. The process involves multiple steps of synthesis, purification, and quality control to ensure the high purity and correct isotopic labelling of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Lamivudine Acid-13C,15N2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxathiolane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Lamivudine Acid-13C,15N2 is widely used in scientific research, particularly in the fields of:
Chemistry: It is used to study the reaction mechanisms and pathways of nucleoside analogues.
Mécanisme D'action
Lamivudine Acid-13C,15N2 exerts its effects by inhibiting the reverse transcriptase enzyme of HIV and hepatitis B virus. The compound is phosphorylated intracellularly to its active 5’-triphosphate metabolite, which is then incorporated into the viral DNA by the reverse transcriptase enzyme. This incorporation results in DNA chain termination, effectively halting viral replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
Zidovudine: Another nucleoside reverse transcriptase inhibitor used in the treatment of HIV.
Emtricitabine: A nucleoside reverse transcriptase inhibitor similar to Lamivudine, used in combination therapies for HIV.
Tenofovir: A nucleotide reverse transcriptase inhibitor used in the treatment of HIV and hepatitis B.
Uniqueness
Lamivudine Acid-13C,15N2 is unique due to its isotopic labelling, which allows for detailed studies of its pharmacokinetics and pharmacodynamics. The labelled isotopes enable researchers to track the compound’s metabolic pathways and interactions within biological systems more accurately .
Propriétés
Numéro CAS |
1391052-30-4 |
|---|---|
Formule moléculaire |
C8H9N3O4S |
Poids moléculaire |
246.22 g/mol |
Nom IUPAC |
(2R,5S)-5-(4-amino-2-oxo(213C,1,3-15N2)pyrimidin-1-yl)-1,3-oxathiolane-2-carboxylic acid |
InChI |
InChI=1S/C8H9N3O4S/c9-4-1-2-11(8(14)10-4)5-3-16-7(15-5)6(12)13/h1-2,5,7H,3H2,(H,12,13)(H2,9,10,14)/t5-,7+/m0/s1/i8+1,10+1,11+1 |
Clé InChI |
PIIRVEZNDVLYQA-FDHQWECPSA-N |
SMILES |
C1C(OC(S1)C(=O)O)N2C=CC(=NC2=O)N |
SMILES isomérique |
C1[C@H](O[C@H](S1)C(=O)O)[15N]2C=CC(=[15N][13C]2=O)N |
SMILES canonique |
C1C(OC(S1)C(=O)O)N2C=CC(=NC2=O)N |
Synonymes |
(2R-cis)-5-(4-amino-2-oxo-1(2H)-pyrimidinyl)-1,3-oxathiolane-2-carboxylic Acid-13C,15N2; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-{(1R)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-(hydroxymethyl)phenyl beta-D-glucopyranosiduronic acid](/img/structure/B587595.png)


![N-[({2-[(Carbamoyloxy)methyl]-2-methylpentyl}oxy)carbonyl]-beta-D-glucopyranuronosylamine](/img/structure/B587602.png)

![2-Ethoxy-1,3-di[(1Z)-1-propen-1-yl]benzene](/img/structure/B587605.png)
